molecular formula C26H38N2O B3473278 (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE

(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE

Cat. No.: B3473278
M. Wt: 394.6 g/mol
InChI Key: HLNMGFKCMXUKSU-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE is a complex organic compound with a unique structure that combines a pyrazole ring with a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to the Cyclopenta[a]phenanthrene Core: This step involves the formation of a methylene bridge between the pyrazole ring and the cyclopenta[a]phenanthrene core. This can be achieved through a condensation reaction using formaldehyde and a suitable catalyst.

    Final Cyclization and Methylation: The final step involves cyclization and methylation to form the desired compound. This can be done using a strong base such as sodium hydride and a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, particularly at the 1-ethyl and 5-methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Substitution can lead to the formation of various derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the function of various enzymes and receptors. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique structure and reactivity make it a valuable component in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE involves its interaction with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, including inhibition, activation, and allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
  • (2Z)-2-[(1-METHYL-5-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
  • (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-2-ONE

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring and a cyclopenta[a]phenanthrene core. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(16Z)-16-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O/c1-5-28-17(2)19(16-27-28)14-18-15-23-21-10-9-20-8-6-7-12-25(20,3)22(21)11-13-26(23,4)24(18)29/h14,16,20-23H,5-13,15H2,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNMGFKCMXUKSU-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\2/CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
Reactant of Route 3
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE

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